SB 220025 trihydrochloride
Overview
Description
SB 220025 trihydrochloride is a potent and specific inhibitor of human p38 mitogen-activated protein kinase. It is known for its high selectivity and effectiveness in inhibiting p38 MAP kinase, making it a valuable compound in scientific research, particularly in the fields of inflammation and angiogenesis .
Preparation Methods
SB 220025 trihydrochloride is synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the imidazole ring by reacting 2-aminopyrimidine with 4-fluorobenzaldehyde.
- Introduction of the piperidine ring through a nucleophilic substitution reaction.
- Purification and crystallization to obtain the final product as a white solid .
Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The compound is often packaged under inert gas to maintain stability and prevent degradation .
Chemical Reactions Analysis
SB 220025 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SB 220025 trihydrochloride has a wide range of scientific research applications:
Chemistry: Used in studies involving p38 MAP kinase signaling pathways.
Biology: Investigated for its role in reducing inflammatory cytokine production and inhibiting angiogenesis.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs targeting p38 MAP kinase
Mechanism of Action
SB 220025 trihydrochloride exerts its effects by binding to the active site of p38 MAP kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in inflammatory and stress responses. The compound’s high selectivity for p38 MAP kinase over other kinases ensures targeted action with minimal off-target effects .
Comparison with Similar Compounds
SB 220025 trihydrochloride is unique due to its high selectivity and potency. Similar compounds include:
SB 203580: Another p38 MAP kinase inhibitor with a different chemical structure.
SB 202190: Known for its use in studying p38 MAP kinase signaling.
SB 699551 dihydrochloride: A related compound with similar inhibitory properties
These compounds share similar applications but differ in their chemical structures and specific inhibitory profiles, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6.3ClH/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14;;;/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBHUGKKONHFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582034 | |
Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197446-75-6 | |
Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Aminopyrimidin-4-yl)-4-(4-fluorophenyl)-1-(4-piperidinyl)imidazole trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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